Piperazine, 1,1'-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride
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Overview
Description
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of piperazine with benzyl chloride to form 4-(phenylmethyl)piperazine. This intermediate is then reacted with 2,1-phenylenecarbonyl chloride under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition of the compound .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with dithiobis(2,1-phenylenecarbonyl) linkages. Examples include:
- Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(methyl)-, dihydrochloride
- Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(ethyl)-, dihydrochloride
Uniqueness
What sets Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride apart is its unique combination of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
73845-35-9 |
---|---|
Molecular Formula |
C36H40Cl2N4O2S2 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
[2-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C36H38N4O2S2.2ClH/c41-35(39-23-19-37(20-24-39)27-29-11-3-1-4-12-29)31-15-7-9-17-33(31)43-44-34-18-10-8-16-32(34)36(42)40-25-21-38(22-26-40)28-30-13-5-2-6-14-30;;/h1-18H,19-28H2;2*1H |
InChI Key |
SFLGKNKYNPOVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC6=CC=CC=C6.Cl.Cl |
Origin of Product |
United States |
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